molecular formula C28H19F13O3 B140400 2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone CAS No. 419574-40-6

2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone

Número de catálogo: B140400
Número CAS: 419574-40-6
Peso molecular: 650.4 g/mol
Clave InChI: RPMWPNRBDYOLOT-ZIAGYGMSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C28H19F13O3 and its molecular weight is 650.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone is a synthetic compound that serves as an intermediate in the production of Aprepitant, a well-known neurokinin-1 (NK-1) receptor antagonist. This compound has garnered attention due to its potential therapeutic applications, particularly in managing nausea and vomiting associated with chemotherapy and surgery.

  • Molecular Formula : C23H21F7N4O3
  • Molecular Weight : 534.43 g/mol
  • IUPAC Name : 3-[[(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one

The primary mechanism of action for this compound is its role as an NK-1 receptor antagonist. By inhibiting the binding of substance P to the NK-1 receptor, it effectively reduces the signaling pathways that lead to nausea and vomiting.

Antiemetic Properties

Aprepitant, derived from this compound, has shown significant efficacy as an antiemetic in clinical settings. It has a high affinity for NK-1 receptors with an IC50 value of 0.09 nM and a Kd of 19 pM . Clinical studies have demonstrated that Aprepitant significantly reduces chemotherapy-induced nausea and vomiting (CINV), improving patient quality of life.

Antitumor Effects

Recent studies indicate that compounds related to this compound may also possess antitumor properties. In preclinical models, Aprepitant has been shown to inhibit metastasis and tumor growth in breast cancer xenografts . This suggests a potential dual role in both antiemetic therapy and cancer treatment.

Neuroprotective Effects

In animal models of intracerebral hemorrhage, Aprepitant has demonstrated neuroprotective effects by reducing neurological impairment and neuronal death . This highlights the compound's potential for broader applications in neuroprotection beyond its antiemetic properties.

Case Studies

Several case studies have reported on the effectiveness of Aprepitant in clinical settings:

  • Case Study 1 : A patient undergoing chemotherapy for breast cancer experienced severe nausea despite standard treatments. Following the administration of Aprepitant, there was a marked reduction in nausea episodes and improved overall well-being.
  • Case Study 2 : In a clinical trial involving patients with advanced cancer receiving highly emetogenic chemotherapy regimens, those treated with Aprepitant reported significantly lower rates of acute and delayed nausea compared to those receiving placebo.

Data Summary Table

Property Value
Molecular Weight534.43 g/mol
IC50 (NK-1 Receptor)0.09 nM
Kd19 pM
Antitumor ActivityInhibits metastasis
Neuroprotective ActivityReduces neuronal damage

Aplicaciones Científicas De Investigación

Medicinal Chemistry

A. Synthesis of Pharmaceutical Intermediates

The compound serves as a key intermediate in the synthesis of several pharmaceuticals, notably in the development of neurokinin-1 (NK-1) receptor antagonists. A prominent example is its role in the synthesis of Aprepitant, an effective antiemetic used for preventing nausea and vomiting caused by chemotherapy. The synthesis pathway involves the transformation of 2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone into various derivatives that exhibit potent NK-1 receptor inhibition .

B. Structure-Activity Relationship Studies

Research has demonstrated that modifications to the trifluoromethyl groups and the ethoxy moiety can significantly influence the pharmacokinetic properties of drug candidates. The presence of the trifluoromethyl groups enhances lipophilicity and metabolic stability, making these derivatives valuable in drug design .

Agricultural Chemistry

A. Development of Agrochemicals

The compound is also utilized in the synthesis of agrochemical agents, particularly pesticides and herbicides. Its structural features allow for the development of compounds with enhanced efficacy against pests while minimizing toxicity to non-target organisms. The trifluoromethyl substitutions contribute to increased biological activity and environmental stability .

B. Case Studies on Agrochemical Efficacy

Several studies have reported on the efficacy of derivatives synthesized from this compound against specific pests. For instance, a derivative demonstrated significant insecticidal activity against aphids, showcasing its potential as an effective agrochemical agent .

Organocatalysis

A. Catalytic Applications

The compound's derivatives are increasingly being explored as organocatalysts in organic synthesis. Specifically, its thiourea derivatives have shown promise in promoting various organic transformations through hydrogen bonding interactions. This catalytic activity is attributed to the unique electronic properties imparted by the trifluoromethyl groups .

B. Mechanistic Insights

Mechanistic studies have indicated that these catalysts can stabilize transition states effectively, leading to enhanced reaction rates and selectivity in asymmetric synthesis processes .

Data Tables

Application Area Specific Use Example Compounds
Medicinal ChemistrySynthesis of NK-1 receptor antagonistsAprepitant
Agricultural ChemistryDevelopment of pesticidesTrifluoromethyl derivatives
OrganocatalysisCatalysts for organic transformationsThiourea derivatives

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone, and how is stereochemical control achieved?

  • Methodological Answer : The synthesis typically involves sequential etherification and fluorination steps.

Chiral Resolution : Use (1R)-configured precursors to install the ethoxy groups. For example, enantioselective Williamson ether synthesis (via alkali-metal salts and alkyl halides) can establish stereochemistry .

Fluorination : Electrophilic aromatic substitution (e.g., using HF or fluorinating agents) introduces the 4-fluorophenyl group .

Protection Strategies : Protect reactive sites (e.g., ketones) during synthesis to avoid side reactions .

  • Key Considerations : Monitor reaction progress via chiral HPLC or polarimetry to confirm enantiopurity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR : Use 19F^{19}\text{F} NMR to confirm trifluoromethyl groups and 1H^{1}\text{H} NMR for ethoxy stereochemistry .
  • X-ray Crystallography : Resolve absolute configuration for chiral centers, as demonstrated in similar fluorinated ethanones .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .

Q. How should this compound be handled and stored to ensure stability during experiments?

  • Methodological Answer :

  • Storage : Keep in airtight, light-resistant containers under inert gas (e.g., N2_2) at -20°C to prevent hydrolysis or oxidation .
  • Handling : Use gloveboxes for moisture-sensitive steps; avoid prolonged exposure to ambient conditions .
  • Degradation Monitoring : Regularly check purity via TLC or HPLC, especially after long-term storage .

Q. What role do the trifluoromethyl groups play in modulating the compound’s reactivity?

  • Methodological Answer :

  • Electron-Withdrawing Effects : Trifluoromethyl groups enhance electrophilicity at the ethanone carbonyl, facilitating nucleophilic additions .
  • Steric Hindrance : The bulky 3,5-bis(trifluoromethyl)phenyl groups influence reaction pathways (e.g., slowing down undesired side reactions) .

Q. How can researchers confirm the absence of regioisomeric byproducts in the final compound?

  • Methodological Answer :

  • Chromatographic Separation : Use reverse-phase HPLC with a C18 column and UV detection at 254 nm .
  • 2D NMR : Correlate 1H^{1}\text{H}-13C^{13}\text{C} HSQC spectra to distinguish regioisomers .

Advanced Research Questions

Q. What strategies are recommended for resolving enantiomeric impurities in large-scale syntheses?

  • Methodological Answer :

  • Chiral Stationary Phases : Employ preparative chiral HPLC (e.g., cellulose-based columns) for gram-scale separation .
  • Kinetic Resolution : Use enantioselective catalysts (e.g., lipases) to hydrolyze undesired enantiomers .

Q. How does the compound degrade under acidic or basic conditions, and how can this inform reaction design?

  • Methodological Answer :

  • Hydrolysis Studies : Expose the compound to pH 2 (HCl) and pH 12 (NaOH) buffers. Monitor degradation via LC-MS to identify labile sites (e.g., ethoxy linkages) .
  • Mitigation : Add stabilizing agents (e.g., radical scavengers) during reactions involving strong acids/bases .

Q. Can computational modeling predict the compound’s behavior in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Model transition states for reactions (e.g., Friedel-Crafts acylation) to optimize catalyst choice (e.g., AlCl3_3 vs. FeCl3_3) .
  • Solvent Effects : Use COSMO-RS simulations to predict solubility and stability in polar vs. nonpolar solvents .

Q. What experimental designs address contradictions in spectroscopic data (e.g., conflicting NOE effects in NMR)?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotational barriers) causing conflicting NOEs .
  • Cross-Validation : Compare data from X-ray crystallography and NMR to confirm structural assignments .

Q. How can the compound’s interaction with biological targets be studied without interference from fluorinated byproducts?

  • Methodological Answer :
  • Fluorine-Tagged Probes : Synthesize 19F^{19}\text{F}-labeled analogs for background-free detection in NMR-based binding assays .
  • Purification : Use size-exclusion chromatography to separate target-bound complexes from free fluorinated fragments .

Propiedades

IUPAC Name

2,2-bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19F13O3/c1-13(16-7-18(25(30,31)32)11-19(8-16)26(33,34)35)43-24(23(42)15-3-5-22(29)6-4-15)44-14(2)17-9-20(27(36,37)38)12-21(10-17)28(39,40)41/h3-14,24H,1-2H3/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMWPNRBDYOLOT-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC(C(=O)C2=CC=C(C=C2)F)OC(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC(C(=O)C2=CC=C(C=C2)F)O[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19F13O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609485
Record name 2,2-Bis{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-1-(4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

419574-40-6
Record name 2,2-Bis{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-1-(4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.